molecular formula C41H70N16O16S B13402978 SNAP-8(Acetyl Glutamyl Heptapeptide-3)

SNAP-8(Acetyl Glutamyl Heptapeptide-3)

Cat. No.: B13402978
M. Wt: 1075.2 g/mol
InChI Key: KMACPCJUCHVVGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methionine residue in the peptide can undergo oxidation, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse the oxidation of methionine.

    Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid derivatives and coupling agents.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this peptide is used as a model compound for studying peptide synthesis and modification techniques. It serves as a reference for developing new synthetic methodologies and analytical techniques.

Biology

In biological research, the peptide is studied for its role in cellular processes, particularly in muscle contraction and neurotransmitter release. It is used to investigate the mechanisms of protein-protein interactions and signal transduction pathways.

Medicine

In medicine, the peptide is explored for its potential therapeutic applications, including its use as a cosmetic ingredient to reduce wrinkles and as a component in drug delivery systems. It is also investigated for its potential in treating neurodegenerative diseases by modulating neurotransmitter release .

Industry

In the industrial sector, the peptide is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. It serves as a linker molecule that connects the antibody to the drug, ensuring precise delivery to cancer cells .

Mechanism of Action

The peptide exerts its effects by interfering with the formation of the SNARE complex, a group of proteins involved in the release of neurotransmitters and muscle contraction. By destabilizing this complex, the peptide prevents the release of neurotransmitters, leading to muscle relaxation and reduction of facial wrinkles. The molecular targets include SNAP-25, syntaxin, and synaptobrevin, which are key components of the SNARE complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of additional alanine and aspartic acid residues in “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” may enhance its stability and binding properties, making it more effective in certain applications compared to its shorter analogs .

Properties

Molecular Formula

C41H70N16O16S

Molecular Weight

1075.2 g/mol

IUPAC Name

4-acetamido-5-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[(1-amino-3-carboxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C41H70N16O16S/c1-19(33(67)57-27(32(43)66)18-31(64)65)50-34(68)21(6-4-15-48-40(44)45)52-35(69)22(7-5-16-49-41(46)47)53-37(71)24(8-11-28(42)59)54-39(73)26(14-17-74-3)56-38(72)25(10-13-30(62)63)55-36(70)23(51-20(2)58)9-12-29(60)61/h19,21-27H,4-18H2,1-3H3,(H2,42,59)(H2,43,66)(H,50,68)(H,51,58)(H,52,69)(H,53,71)(H,54,73)(H,55,70)(H,56,72)(H,57,67)(H,60,61)(H,62,63)(H,64,65)(H4,44,45,48)(H4,46,47,49)

InChI Key

KMACPCJUCHVVGP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C

Origin of Product

United States

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